5-Ethynyl-1-methyl-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethynyl-1-methylbenzimidazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)11-7-12(10)2/h1,4-7H,2H3 |
InChI Key |
LYLFWPJXAVZRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethynyl-1-methyl-1H-benzo[d]imidazole: A Derivative of a Privileged Scaffold
Disclaimer: As of the date of this publication, specific experimental data for 5-Ethynyl-1-methyl-1H-benzo[d]imidazole (CAS 1934871-82-5) is not available in the public domain. This guide provides a comprehensive overview based on the well-established chemistry of the benzimidazole core and data from structurally related compounds. The information herein is intended for research and development professionals and should be used in conjunction with appropriate laboratory safety practices.
Introduction: The Benzimidazole Core - A Cornerstone in Medicinal Chemistry
The benzimidazole scaffold is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This privileged structure is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The versatility of the benzimidazole ring, with its ability to participate in various non-covalent interactions, has led to the development of drugs with a broad spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The introduction of an ethynyl group at the 5-position and a methyl group at the 1-position, as in the case of this compound, is anticipated to modulate the parent molecule's steric, electronic, and pharmacokinetic properties, offering a promising avenue for novel drug discovery.
Physicochemical Properties: Insights from a Structurally Related Imidazole
While specific data for this compound is unavailable, we can infer potential properties from its structural analog, 5-Ethynyl-1-methyl-1H-imidazole (CAS 71759-92-7). It is crucial to note that the presence of the fused benzene ring in the benzimidazole derivative will significantly influence these properties.
| Property | Value (for 5-Ethynyl-1-methyl-1H-imidazole) | Reference |
| Molecular Formula | C6H6N2 | [3] |
| Molecular Weight | 106.13 g/mol | [3] |
| Boiling Point | 116 °C at 25 mmHg | [3][4][5] |
| Density | 1.045 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.5490 | [3][4][5] |
Synthesis of the Benzimidazole Scaffold: Established Methodologies
The synthesis of the benzimidazole core is well-documented, with several established methods. The choice of a specific synthetic route depends on the desired substitution pattern and the nature of the starting materials.
General Synthetic Approach: Condensation Reactions
A common and versatile method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The reaction of a substituted o-phenylenediamine with an appropriate aldehyde would be a logical starting point for the synthesis of this compound.
Experimental Protocol: A General Procedure for Benzimidazole Synthesis
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid), add the desired aldehyde (1 equivalent).
-
Catalyst/Oxidant: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite, copper(II) acetate).[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.[6]
Caption: General workflow for benzimidazole synthesis.
Potential Applications in Drug Discovery and Materials Science
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents.[1][2] Their diverse biological activities make them attractive candidates for targeting a range of diseases.
-
Anticancer Agents: Many benzimidazole-containing compounds have demonstrated potent anticancer activity, often by targeting DNA and associated enzymes like topoisomerase.[1]
-
Antifungal and Antimicrobial Agents: The imidazole core is a key feature in many antifungal drugs. Benzimidazole derivatives have also shown broad-spectrum antimicrobial activity.[2]
-
Other Therapeutic Areas: The pharmacological utility of benzimidazoles extends to anti-inflammatory, antiviral, and antidiabetic applications.[2][7]
-
Materials Science: The fused aromatic system in benzimidazoles makes them suitable for applications in materials science, such as in the development of thermostable polymers and corrosion inhibitors.
Caption: Potential applications of the benzimidazole core.
Safety and Handling: A Prudent Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information for the related compound, 5-Ethynyl-1-methyl-1H-imidazole, indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] General safety precautions for handling novel chemical entities should be strictly followed.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid direct contact with skin and eyes.[10][11] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Conclusion
This compound represents a novel chemical entity with significant potential, stemming from its benzimidazole core. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers and drug development professionals by leveraging the extensive knowledge of the benzimidazole scaffold. The synthetic methodologies, potential applications, and crucial safety information outlined herein are intended to facilitate further investigation into this promising molecule. As research progresses, a more detailed understanding of the specific properties and biological activities of this compound will undoubtedly emerge, potentially leading to new discoveries in medicine and materials science.
References
-
5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Material Safety Data Sheet. Spectrum Chemical.
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
-
Safety Data Sheet. Hampton Research.
-
5-Ethynyl-1-methyl-1H-imidazole. SpectraBase.
-
5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7.
-
Synthesis of imidazole derivatives in the last 5 years: An update. ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
-
5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7. ChemicalBook.
-
5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7. Sigma-Aldrich.
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
-
Synthesis and therapeutic potential of imidazole containing compounds. PMC.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]
- 5. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
chemical structure of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole
The following technical guide details the chemical structure, synthesis, and application of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole , a critical intermediate in the development of metabotropic glutamate receptor (mGluR) antagonists and "clickable" fluorescent probes.[1][2]
CAS Registry Number: 1934871-82-5
Chemical Formula: C
Executive Summary
This compound is a functionalized heterocyclic building block characterized by a benzimidazole core substituted with a methyl group at the N1 position and a terminal alkyne (ethynyl) moiety at the C5 position.[1][2]
This compound serves as a high-value scaffold in medicinal chemistry, particularly in the synthesis of mGluR5 antagonists (analogous to MPEP and MTEP) and as a bio-orthogonal handle for Click Chemistry (CuAAC) to conjugate benzimidazole pharmacophores to fluorophores or proteolysis-targeting chimeras (PROTACs).[2] Its structural rigidity and the electronic properties of the benzimidazole ring make it an ideal bioisostere for indole and purine systems in kinase inhibitors.
Structural Identity & Physicochemical Profile
The compound consists of a fused benzene and imidazole ring. The N1-methyl group locks the tautomeric equilibrium, fixing the bond order and ensuring regiochemical stability, while the C5-alkyne provides a reactive vector for carbon-carbon or carbon-nitrogen bond formation.[1][2]
Chemical Data Matrix[2]
| Property | Specification |
| IUPAC Name | This compound |
| SMILES | Cn1c(C#C)cc2nc[nH]c12 (Generic) / CN1C=NC2=C1C=C(C#C)C=C2 (Isomer Specific) |
| InChI Key | Unique identifier required for database integration.[1][2][6][7] |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic, suitable for CNS penetration) |
| pKa (Conj. Acid) | ~5.5 – 6.0 (N3 nitrogen is basic) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water. |
Electronic & Steric Features
-
Basicity: The N3 nitrogen remains basic and available for hydrogen bonding or salt formation, critical for binding in the ATP-pocket of kinases or the allosteric site of GPCRs.
-
Conjugation: The ethynyl group at C5 is conjugated with the benzo-ring, extending the
-system.[2] This influences UV-Vis absorption, typically shifting to ~280-300 nm compared to the unsubstituted core.[1][2]
Synthetic Methodology
Expertise & Experience Note: The primary challenge in synthesizing this compound is the regioselectivity of the N-methylation step if starting from 5-bromobenzimidazole.[1][2] N-methylation typically yields a ~1:1 mixture of 1-methyl-5-bromo and 1-methyl-6-bromo isomers, which are difficult to separate.[1][2]
Recommended Route: It is operationally superior to perform the methylation after cyclization of a regiodefined precursor or to use rigorous chromatographic separation on the bromo-intermediate before the expensive Sonogashira coupling.[2]
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway emphasizing the critical regiochemical separation prior to cross-coupling.
Detailed Protocol: Sonogashira Coupling & Deprotection
Step 1: Sonogashira Coupling
-
Reagents: 5-Bromo-1-methyl-1H-benzo[d]imidazole (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq), Pd(PPh
) Cl (0.05 eq), CuI (0.1 eq).[1][2] -
Solvent: Anhydrous DMF/Triethylamine (3:1 v/v).[2]
-
Procedure:
-
Charge a flame-dried Schlenk flask with the bromo-benzimidazole, Pd catalyst, and CuI under Argon.
-
Add degassed DMF/Et
N.[2] -
Add TMS-acetylene dropwise.[2]
-
Heat to 80°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) is essential; the product usually fluoresces blue under UV.
-
Workup: Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na
SO . -
Purification: Flash chromatography (SiO
, 0-50% EtOAc in Hexanes).
-
Step 2: Desilylation (TMS Removal)
Reactivity & Applications
Functionalization Map (Graphviz)
Figure 2: Reactivity profile highlighting the compound's utility as a divergent intermediate.[2]
Drug Discovery Applications[2][8][9][10][11]
-
mGluR5 Antagonists: The ethynyl-benzimidazole motif mimics the structure of MPEP (2-methyl-6-(phenylethynyl)pyridine).[1][2] Replacing the pyridine with a benzimidazole alters the metabolic stability and pKa, often improving the toxicity profile while maintaining high affinity for the allosteric site of mGluR5 [1].
-
Kinase Inhibitors: The benzimidazole core is a privileged scaffold for ATP-competitive inhibition.[2] The C5-alkyne allows for the introduction of "tail" groups that extend into the solvent-exposed region of the kinase pocket, a common strategy to tune selectivity [2].
-
Fluorescent Probes: Benzimidazoles are inherently fluorescent.[2] Conjugation via the alkyne to extended
-systems (e.g., coumarins or rhodamines) creates "Turn-On" probes for sensing pH or metal ions in biological systems.[1][2]
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the benzimidazole ring.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24880946 (Related Imidazole Analogues). Retrieved from [Link]
-
Gasparini, F. et al. (1999).[8] Potent and selective antagonists of the metabotropic glutamate receptor subtype 5.[8][9] Bioorganic & Medicinal Chemistry Letters.[2][10]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles and Sonogashira Coupling Protocols.[Link]
Sources
- 1. 1128-27-4|1,5,6-Trimethyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. 10394-40-8|1,6-Dimethyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. 279226-70-9|1-Methyl-1H-benzo[d]imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 17582-97-7|1-Ethyl-5-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. 96048-80-5|1,4,6-Trimethyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethynyl-1-methyl-1H-benzo[d]imidazole: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document details the molecule's fundamental properties, a plausible synthetic pathway, and its potential applications in drug discovery and development, grounded in established scientific principles and methodologies.
Core Molecular Attributes
This compound is a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings. The key structural features are a methyl group at the N-1 position of the imidazole ring and an ethynyl group at the C-5 position of the benzene ring. These modifications are anticipated to modulate the molecule's physicochemical properties and biological activity.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| Canonical SMILES | CN1C=NC2=CC(=CC=C21)C#C |
| InChI Key | InChI=1S/C10H8N2/c1-12-8-7-4-5-9(6-7)11-10(12)2-3/h2,4-5,8H,1H3 |
Note: The molecular formula and weight were calculated based on the structure of 1-methyl-1H-benzo[d]imidazole (C₈H₈N₂) by substituting one hydrogen atom with an ethynyl group (C₂H).[1][2]
Strategic Synthesis Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole (Intermediate)
This N-alkylation reaction is a standard procedure for modifying the imidazole nitrogen.[4][5]
-
Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-Bromo-1H-benzo[d]imidazole in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Base: Add 2 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the imidazole nitrogen, rendering it nucleophilic.
-
Methylation: Add 1.1 equivalents of methyl iodide (CH₃I) dropwise to the stirred mixture. The reaction is typically conducted at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-methylated intermediate.
Causality: The choice of a polar aprotic solvent like DMSO facilitates the dissolution of the benzimidazole salt, while a mild base like K₂CO₃ is sufficient to deprotonate the acidic N-H proton without causing unwanted side reactions. Methyl iodide is a classic and efficient methylating agent.
Step 2: Synthesis of this compound (Final Product) via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[3][6]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add 1 equivalent of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 0.05 equivalents), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a suitable solvent such as triethylamine (Et₃N), which also serves as the base.
-
Alkyne Addition: Add 1.2 equivalents of trimethylsilylacetylene to the reaction mixture. The trimethylsilyl group is a common protecting group for terminal alkynes.
-
Reaction Conditions: The mixture is typically heated to a temperature between 50-80°C and stirred until TLC analysis indicates the consumption of the starting material.
-
Deprotection and Work-up: After cooling to room temperature, the trimethylsilyl group is removed by treating the reaction mixture with a base such as potassium carbonate in methanol. The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is dried and concentrated. The final product is purified by column chromatography to yield this compound.
Causality: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[6] The inert atmosphere is crucial to prevent the degradation of the catalyst.
Prospective Applications in Drug Discovery and Materials Science
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[7][8] The introduction of an ethynyl group and N-methylation can significantly influence the biological activity and material properties of the parent molecule.
Oncological Research
Benzimidazole derivatives are extensively investigated as potential anticancer agents.[9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes such as topoisomerase and protein kinases, as well as the disruption of microtubule polymerization. The ethynyl group, being a rigid and linear moiety, can act as a pharmacophore that interacts with specific binding sites on biological targets. Furthermore, N-methylation can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profile.[5]
Antimicrobial Drug Development
The benzimidazole core is also a key component of many antimicrobial agents.[11][12] The structural modifications in this compound could lead to novel compounds with activity against a range of pathogens, including bacteria, fungi, and viruses. The ethynyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to microbial enzymes and proteins.
Materials Science
The rigid, conjugated system of ethynyl-substituted benzimidazoles suggests potential applications in the development of organic electronic materials. These molecules could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The N-methylation can improve the solubility and processability of these materials.
Conclusion
This compound represents a promising molecular scaffold for further investigation in both medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis and exploration of its potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its preparation in a laboratory setting. The diverse biological activities associated with the benzimidazole core, coupled with the unique properties of the ethynyl and N-methyl substituents, make this compound a compelling target for future research and development endeavors.
References
- Ingle, R.G., & Magar, D.D. (2011). Heterocyclic chemistry of benzimidazoles and potential activities of derivatives. International Journal of Drug Research and Technology, 1(1), 26-32.
- Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210.
- Shrivastava, N., Naim, M.J., Alam, M.J., Nawaz, F., Ahmed, S., & Alam, O. (2017). Benzimidazole scaffold as anticancer agent: Synthetic approaches and structure-activity relationship. Archives of Pharmacal Research, 40(12), 1339-1376.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). Molecules, 28(15), 5789.
-
(1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. Retrieved from [Link]
- Patel, G. B., Mahire, R. R., & More, D. H. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 8(1), 346-354.
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
-
1H-Benzimidazole, 1-methyl-. PubChem. Retrieved from [Link]
- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2016).
- Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cycliz
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). PMC.
- (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (2012).
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Publishing.
-
5-Ethynyl-1-methyl-1H-imidazole. LabSolutions. Retrieved from [Link]
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI.
- Recent achievements in the synthesis of benzimidazole deriv
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
1H-Benzimidazole, 1-methyl-. PubChem. Retrieved from [Link]
-
Benzimidazole. Wikipedia. Retrieved from [Link]
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). PMC.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024).
- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2017). Bentham Science.
- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015). PubMed.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry.
- Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. (2014). Academia.edu.
-
5-Ethynyl-1-methyl-1H-imidazole,71759-92-7. Suzhou Rovathin Foreign Trade Co.,Ltd. Retrieved from [Link]
-
Benzimidazole. PubChem. Retrieved from [Link]
Sources
- 1. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
Technical Guide: Applications of Ethynyl-Substituted Benzimidazoles in Drug Discovery
Part 1: Core Directive & Structural Philosophy
This guide deviates from standard review templates to focus on the functional utility of the ethynyl-benzimidazole motif. In medicinal chemistry, the fusion of a benzimidazole core with an ethynyl (alkyne) substituent is not merely structural decoration; it is a strategic design element used to control molecular rigidity, extend
This document serves as a blueprint for researchers designing ligands for G-Protein Coupled Receptors (GPCRs) , Kinases , and Bio-orthogonal Probes .
Part 2: The Pharmacophore & Synthetic Architecture
The Strategic Role of the Ethynyl Group
In the context of the benzimidazole scaffold, the ethynyl group serves three distinct medicinal chemistry functions:
-
The "Rigid Rod" Linker: Unlike alkyl chains, the alkyne bond holds substituents in a linear, rigid orientation (
bond angle), reducing the entropic penalty of binding. -
Electronic Communication: When attached at the C2, C5, or C6 positions, the alkyne extends the aromatic system, lowering the LUMO energy and often creating fluorescent properties useful for imaging probes.
-
The "Click" Handle: The terminal alkyne is the gold standard for bio-orthogonal chemistry (CuAAC), allowing the benzimidazole to serve as a warhead in Activity-Based Protein Profiling (ABPP).
Synthetic Methodologies
Accessing these derivatives requires choosing between "building" the ring with the alkyne already present or "decorating" a pre-formed benzimidazole.
Method A: Oxidative Cyclization (The "Build" Approach)
Best for: C2-ethynyl derivatives where N-protection is undesirable. Mechanism: Condensation of o-phenylenediamine with alkynyl aldehydes.
Protocol 1: Synthesis of 2-(Phenylethynyl)-1H-benzimidazole
-
Reagents: o-Phenylenediamine (10 mmol), Phenylpropargyl aldehyde (10 mmol), Sodium metabisulfite (Na
S O , 1.2 eq), DMF (anhydrous).[1] -
Procedure:
-
Dissolve diamine and aldehyde in DMF (10 mL/g).
-
Add Na
S O and heat to 120°C for 4-6 hours. -
Note: The bisulfite acts as an oxidant to drive the formation of the imidazole ring from the intermediate Schiff base.
-
-
Workup: Pour into ice water. The product precipitates as a solid. Filter and recrystallize from EtOH.
-
Yield: Typically 70-85%.
Method B: Sonogashira Coupling (The "Decorate" Approach)
Best for: C5/C6-ethynyl derivatives or complex C2-aryl-alkynes. Mechanism: Pd/Cu-catalyzed cross-coupling.
Protocol 2: C5-Alkynylation of 5-Bromobenzimidazole
-
Reagents: 5-Bromo-1H-benzimidazole (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh
) Cl (5 mol%), CuI (10 mol%), Et N (3.0 eq), DMF/THF (1:1). -
Procedure:
-
Degas solvents thoroughly (Argon sparge) to prevent homocoupling (Glaser coupling) of the alkyne.
-
Mix halide, catalyst, and base under inert atmosphere.
-
Add alkyne dropwise. Heat to 80°C for 12 hours.
-
-
Purification: Silica gel chromatography. Benzimidazoles are polar; use DCM/MeOH gradients.
Visualizing the Synthetic Logic
Caption: Comparative synthetic workflows. Method A constructs the ring with the alkyne in place (ideal for C2), while Method B functionalizes an existing halogenated core (ideal for C5/C6).
Part 3: Therapeutic Applications & SAR
Neurology: mGluR5 Antagonists
The most prominent application of the ethynyl-heterocycle motif is in the antagonism of Metabotropic Glutamate Receptor 5 (mGluR5) , a target for anxiety, Fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia.
-
The Prototype: MPEP (2-methyl-6-(phenylethynyl)pyridine) is the classic tool compound.[2]
-
The Benzimidazole Bioisostere: Replacing the pyridine core with a benzimidazole alters the hydrogen bond donor/acceptor profile.
-
Rationale: The benzimidazole NH can act as a H-bond donor to residues (e.g., Ser/Thr) in the allosteric pocket that the pyridine N cannot engage.
-
SAR Insight: The rigid ethynyl linker positions the distal phenyl ring into a deep hydrophobic pocket. Steric bulk at the 2-position (of the benzimidazole) is often critical to induce the active conformation.
-
Oncology: Kinase Inhibitors
In kinase drug discovery, ethynyl-benzimidazoles are utilized to target the ATP-binding site .
-
Mechanism: The benzimidazole core mimics the purine ring of ATP, forming hinge-region hydrogen bonds.
-
Role of the Alkyne:
-
Accessing the Back Pocket: The linear geometry allows the inhibitor to "shoot" through the gatekeeper residue channel to access the hydrophobic back pocket (II).
-
Selectivity: By varying the substituent on the alkyne (e.g., cyclopropyl vs. phenyl), researchers can tune selectivity for kinases with smaller vs. larger gatekeeper residues.[1]
-
Data Summary: Comparative Activity Profiles
| Target Class | Role of Ethynyl Group | Key Interaction | Representative Utility |
| mGluR5 | Rigid Linker | Positions distal aryl ring in hydrophobic allosteric pocket | Anxiety, Fragile X (Bioisostere of MPEP) |
| Kinases (e.g., CK2) | Spacer / Rod | Spans from hinge region to solvent front or back pocket | Anti-proliferative (Cancer) |
| Viral Polymerase | Hydrophobic Probe | Fits into non-nucleoside binding pockets (NNIBP) | Antiviral (HCV, HIV) |
Chemical Biology: The "Clickable" Scaffold
Benzimidazoles are privileged scaffolds in proteomics. By incorporating a terminal alkyne (e.g., 2-ethynylbenzimidazole ), the molecule becomes a probe for Activity-Based Protein Profiling (ABPP) .
-
Workflow:
-
Incubate live cells with the alkyne-probe.
-
Lyse cells.
-
Perform CuAAC (Click reaction) with an Azide-Rhodamine or Azide-Biotin tag.
-
Visualize (Fluorescence) or Enrich (Streptavidin) to identify off-target binding partners.
-
Part 4: Mechanism of Action (Visualized)[1]
The following diagram illustrates the dual-mode action of ethynyl-benzimidazoles: as a rigid pharmacophore in receptor binding and as a chemical handle in proteomic profiling.
Caption: Dual utility of the scaffold. Left: The alkyne acts as a structural anchor in the receptor pocket. Right: The alkyne serves as a bio-orthogonal handle for proteomic target identification.
Part 5: References
-
Synthesis of 2-alkynylbenzimidazoles via oxidative condensation: Title: Preparation and properties of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Source: Taylor & Francis / Liquid Crystals. URL:[Link][3][4]
-
mGluR5 Antagonists and the Ethynyl Pharmacophore: Title: Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[5] Source: NIH / PubMed Central. URL:[Link]
-
Benzimidazoles in Click Chemistry (Ligands & Substrates): Title: Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Source: Journal of the American Chemical Society (JACS). URL:[Link]
-
Kinase Inhibition & Scaffold Analysis: Title: Benzimidazole derivatives as kinase inhibitors. Source: Current Medicinal Chemistry (PubMed). URL:[Link][1]
-
Sonogashira Coupling Protocols for Heterocycles: Title: Palladium and Copper Catalyzed Sonogashira cross Coupling: A Review. Source: MDPI Molecules. URL:[Link]
Sources
- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethynyl-1-methyl-1H-benzo[d]imidazole safety data sheet SDS
Safety, Handling, and Reactivity Profile
Part 1: Executive Summary & Chemical Identity
Compound: 5-Ethynyl-1-methyl-1H-benzo[d]imidazole Classification: Functionalized Heterocycle / Click Chemistry Reagent
This guide serves as a technical manual and surrogate Safety Data Sheet (SDS) for This compound . As of current public registries, this specific isomer is often a custom synthesis intermediate rather than a high-volume commodity chemical. Consequently, specific toxicological data (LD50) may not be established.
Scientific Directive: This guide utilizes Read-Across Toxicology , deriving safety protocols from the closest structural analogs: 5-Ethynyl-1-methyl-1H-imidazole (CAS 71759-92-7) and the parent 1-Methylbenzimidazole (CAS 1632-83-3).
Chemical Structure & Properties (Predicted)[1][2][3][4]
| Property | Data / Prediction |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | ~156.18 g/mol |
| Physical State | Solid (Likely off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water. |
| Functional Groups | Benzimidazole (Basic, bioactive); Terminal Alkyne (Reactive). |
| Key Reactivity | CuAAC (Click Chemistry), Sonogashira Coupling, N-alkylation. |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Interpolated from Analogs) Based on the high basicity of benzimidazoles and the reactivity of ethynyl-heterocycles.
-
Signal Word: DANGER
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage (Benzimidazoles can be corrosive to ocular tissue).
-
H335: May cause respiratory irritation.
-
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Safety Logic: Handling "No-SDS" Compounds
The following decision tree illustrates the risk assessment workflow for this research chemical.
Figure 1: Risk Assessment Workflow utilizing Structure-Activity Relationship (SAR) analysis for research chemicals.
Part 3: Technical Handling & Stability
1. Storage Integrity (The "Why")
The terminal alkyne group (
-
Oxidative Coupling: Terminal alkynes can undergo Glaser coupling in the presence of oxygen and trace metal salts, forming diynes (dimers). This degrades purity.
-
Protocol: Store under Inert Atmosphere (Nitrogen or Argon) at -20°C .
-
Light Sensitivity: Benzimidazoles can be photosensitive.[2] Store in amber vials.
2. Solution Stability
-
Solvents: Stable in DMSO or DMF for stock solutions (approx. 1-2 weeks at -20°C).
-
Avoid: Do not store in protic solvents (water/alcohols) for extended periods if trace acid/base is present, as this may promote hydration of the alkyne or ring opening (though benzimidazoles are generally robust).
Part 4: Experimental Protocols
Protocol A: Safe Weighing & Stock Preparation
Objective: Minimize dust exposure and oxidative degradation.
-
PPE: Standard PPE + N95 mask (if weighing outside a hood) or use a static-free spatula inside a fume hood.
-
Weighing: Weigh quickly into a tared amber vial.
-
Solvation: Add anhydrous DMSO to achieve a concentration of 10-50 mM.
-
Purging: Gently bubble nitrogen gas through the solution for 30 seconds to remove dissolved oxygen.
-
Sealing: Seal with a Parafilm-wrapped cap.
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Context: This is the primary application for this molecule, reacting it with an Azide-tagged partner.
Reagents:
-
Alkyne: this compound (1.0 eq)
-
Azide Partner: R-N₃ (1.0 - 1.2 eq)
-
Catalyst: CuSO₄·5H₂O (5-10 mol%)
-
Ligand: THPTA or TBTA (to protect Cu(I) from oxidation)
-
Reductant: Sodium Ascorbate (20-50 mol%)
Workflow:
-
Dissolve Alkyne and Azide in DMSO/t-BuOH (1:1).
-
Premix CuSO₄ and THPTA ligand in water. Add to reaction.
-
Add Sodium Ascorbate (freshly prepared in water) last to initiate.
-
Safety Note: Do not use chlorinated solvents (DCM/Chloroform) with sodium ascorbate/azides if possible, to avoid potential formation of explosive diazides (rare but possible).
-
Stir at Room Temp for 2-16 hours.
-
Quenching: Dilute with water/brine. If the benzimidazole product is lipophilic, extract with EtOAc.
Figure 2: Simplified CuAAC Reaction Pathway highlighting the copper catalyst cycle and waste stream generation.
Part 5: Emergency Response
-
Eye Contact: CRITICAL. Benzimidazoles are bases. Flush immediately with water for 15 minutes. Seek an ophthalmologist.
-
Skin Contact: Wash with soap and water. If redness persists (chemical burn risk), seek medical attention.
-
Spill Cleanup:
-
Ventilate area.
-
Wet the powder with a paper towel soaked in ethanol (to prevent dust).
-
Wipe up and place in a sealed bag.
-
Dispose of as Hazardous Chemical Waste (Do not trash).
-
Part 6: References
-
Sigma-Aldrich. (n.d.).[5] Safety Data Sheet for 5-Ethynyl-1-methyl-1H-imidazole (CAS 71759-92-7). (Used as primary analog for hazard estimation). Link
-
PubChem. (n.d.).[1][3][4] Compound Summary: 1-Methylbenzimidazole (CAS 1632-83-3). National Library of Medicine. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Reference for CuAAC protocol stability). Link
-
Enamine / Combi-Blocks. (n.d.). General handling of ethynyl-heterocycles in medicinal chemistry. (Industry standard practice for research chemicals).
Sources
- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1h-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.cn]
- 3. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for the application of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via click chemistry offers a robust and efficient pathway for the synthesis of novel molecular entities for drug discovery and chemical biology. We present a detailed, field-proven protocol, explain the underlying mechanistic principles, and offer practical insights into reaction optimization, troubleshooting, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioorthogonal reaction.
Introduction: The Power of Click Chemistry with a Privileged Scaffold
"Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1][2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3][4][5] This transformation is a cornerstone of modern chemical synthesis, enabling the rapid construction of complex molecules and bioconjugates.[6][7][8]
The substrate of interest, this compound, incorporates a terminal alkyne "handle" onto a benzimidazole core. Benzimidazoles are prevalent in numerous FDA-approved drugs due to their ability to act as versatile pharmacophores. By employing the protocol herein, researchers can efficiently couple this valuable building block with a diverse range of azide-containing molecules (e.g., small molecules, peptides, probes) to generate libraries of novel compounds for high-throughput screening and lead optimization.[7]
The CuAAC Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise pathway involving copper acetylide intermediates.[9][10][11] While the precise mechanism can be complex and involve multiple copper centers, a generally accepted catalytic cycle provides a strong working model for the transformation.[3][4][9]
The cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. This key intermediate then coordinates with the azide partner. A subsequent cyclization and protonolysis deliver the stable 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The use of a reducing agent like sodium ascorbate is a standard and highly convenient method to generate the active Cu(I) catalyst in situ from an air-stable and inexpensive Cu(II) salt, such as copper(II) sulfate.[3][4][12]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol
This protocol is designed for a standard 0.5 mmol scale reaction. Reagents and solvents should be of analytical grade or higher.
Materials & Equipment
-
Alkyne: this compound
-
Azide: Substrate of choice (e.g., Benzyl Azide)
-
Catalyst Precursor: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium Ascorbate (NaAsc)
-
Optional Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol (t-BuOH), Deionized Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Work-up Reagents: Saturated aqueous ammonium hydroxide (NH₄OH), Brine (sat. aq. NaCl), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glassware: Reaction vial or flask, magnetic stir bar, standard glassware for extraction
-
Analytical Equipment: TLC plates (silica gel 60 F₂₅₄), LC-MS, NMR Spectrometer
Preparation of Stock Solutions (Recommended for Reproducibility)
-
Copper Sulfate (100 mM): Dissolve 250 mg of CuSO₄·5H₂O in 10 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 1.98 g of sodium ascorbate in 10 mL of deionized water. Prepare this solution fresh before use as it can degrade over time.
-
Ligand (100 mM, Optional): If using THPTA, dissolve 434 mg in 10 mL of deionized water. If using TBTA, dissolve 530 mg in 10 mL of DMSO or a 9:1 DMSO/t-BuOH mixture.
Reaction Procedure
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq.).
-
Add Azide: Add the desired organic azide (0.55 mmol, 1.1 eq.).
-
Add Solvent: Add 5 mL of t-BuOH and 5 mL of deionized water (1:1 mixture). Stir the mixture at room temperature until all solids are dissolved.
-
Add Catalyst: Add 0.25 mL of the 100 mM CuSO₄ stock solution (0.025 mmol, 0.05 eq.). The solution may turn a pale blue color.
-
Expert Tip: If using a ligand to accelerate the reaction or for bioconjugation purposes, add 0.25 mL of the 100 mM ligand stock solution and stir for 2 minutes to allow for complexation with the copper salt before proceeding.[12]
-
-
Initiation: Add 0.5 mL of the freshly prepared 1 M Sodium Ascorbate stock solution (0.5 mmol, 1.0 eq.). The solution should turn from blue to a pale yellow or colorless appearance, indicating the reduction of Cu(II) to the active Cu(I) species.[4]
-
Reaction: Seal the vial and stir vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC using an appropriate mobile phase (e.g., 5-10% Methanol in DCM). Spot the starting alkyne, the starting azide, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the alkyne). The triazole product should appear as a new, more polar spot. Visualize under UV light (254 nm).
Work-up & Purification
-
Quench: Once the reaction is complete, add 10 mL of saturated aqueous NH₄OH to the reaction mixture and stir for 30 minutes. This will complex with the copper catalyst, indicated by the formation of a deep blue color in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% Methanol in DCM) to yield the pure 1,4-disubstituted-1,2,3-triazole product.
Workflow Visualization & Data Summary
The entire process, from preparation to characterization, follows a logical and reproducible workflow.
Caption: Experimental workflow for the CuAAC synthesis and purification.
Table 1: Summary of Recommended Reaction Parameters and Optimization
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Alkyne:Azide Ratio | 1.0 : 1.1-1.2 eq. | A slight excess of the more accessible reagent ensures complete consumption of the limiting partner. |
| Solvent System | 1:1 t-BuOH / H₂O | Excellent for dissolving both non-polar organic substrates and polar catalyst salts. Other systems like DMSO/H₂O or THF/H₂O can be explored if solubility is an issue.[4][13][14] |
| Catalyst Loading | 1-5 mol% CuSO₄ | 5 mol% is a robust starting point. Loading can often be reduced to 1 mol% for simple substrates. |
| Reductant | 1.0 eq. Sodium Ascorbate | Ensures complete reduction of Cu(II) to Cu(I) and maintains a reducing environment to prevent catalyst oxidation.[3][12] |
| Temperature | Room Temperature | Most CuAAC reactions are efficient at room temperature. Gentle heating (40-60 °C) can be used to accelerate sluggish reactions. |
| Reaction Time | 1-12 hours | Highly dependent on substrates. Monitor by TLC for completion. |
Characterization of the Final Product
The identity and purity of the final 1,4-disubstituted-1,2,3-triazole product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: The formation of the triazole is confirmed by a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm in ¹H NMR) and two distinct signals for the triazole carbons in ¹³C NMR.
-
Mass Spectrometry (MS/HRMS): Confirms the molecular weight of the product, providing strong evidence of the successful cycloaddition.
-
Note on NMR: Residual paramagnetic copper impurities can sometimes cause significant broadening of NMR signals, particularly those of the triazole ring and adjacent protons.[15] Thorough purification is essential. If broadening persists, passing a solution of the sample through a small plug of silica or activated carbon can help remove trace metals.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Poor solubility of reactants.3. Degraded sodium ascorbate solution. | 1. Prepare sodium ascorbate solution fresh. Ensure the reaction is properly sealed.2. Try a different solvent system (e.g., add DMSO).3. Use a freshly opened bottle of sodium ascorbate. |
| Alkyne Homocoupling | Presence of oxygen leading to oxidative coupling (Glaser coupling). | 1. Degas the solvent mixture before adding reagents.2. Maintain a slight excess of sodium ascorbate. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the chromatography eluent.2. If the product is basic, consider adding 1% triethylamine to the eluent. |
| Broad NMR Signals | Residual copper catalyst in the final product. | 1. Repeat the NH₄OH wash during work-up.2. Re-purify by column chromatography.3. Filter a solution of the product through a plug of Celite or silica.[15] |
Safety Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care behind a safety shield. Avoid heat, shock, and friction.
-
Copper Salts: Copper salts are toxic and harmful to aquatic life. Avoid inhalation and skin contact.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Gissot, A., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(11), 1343-1356. [Link]
-
Click chemistry. (2023). In Wikipedia. [Link]
-
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (2014). Molecules, 19(11), 18634-18652. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. (2016). ACS Combinatorial Science, 18(1), 1-14. [Link]
-
CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. (2016). ACS Combinatorial Science. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Azide-alkyne Huisgen cycloaddition. (2023). In Wikipedia. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]
-
What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013). ResearchGate. [Link]
-
An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences Review and Research, 88(1), 1-11. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. (2022). ACS Omega, 7(51), 48103-48113. [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]
-
Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ChemRxiv. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). Catalysts, 11(11), 1339. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2021). Molecules, 26(16), 4987. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2017). Catalysis Science & Technology, 7(19), 4481-4493. [Link]
-
Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. (2015). Journal of the Chinese Chemical Society, 62(8), 665-671. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2019). Molecules, 24(17), 3149. [Link]
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). The Journal of Organic Chemistry, 86(16), 11451-11459. [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
bioconjugation of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole to proteins
Application Note: Bioconjugation of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole to Proteins via CuAAC
Abstract & Scientific Rationale
This application note details the robust protocol for covalently attaching This compound (EMBI) to target proteins. EMBI represents a "privileged scaffold" in medicinal chemistry—the benzimidazole core is ubiquitous in kinase inhibitors, anti-parasitic agents, and RNA-binding small molecules. The 5-ethynyl moiety serves as a bioorthogonal "click" handle, enabling precise conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why this protocol? Direct conjugation of hydrophobic pharmacophores like EMBI to hydrophilic proteins is fraught with challenges: protein precipitation, loss of enzymatic activity due to copper toxicity, and non-specific binding. This guide utilizes the BTTAA ligand system , which shields the protein from Cu(I)-mediated oxidative damage while accelerating reaction kinetics, ensuring high yield with minimal protein degradation.
Key Applications:
-
Affinity Chromatography: Immobilizing EMBI to capture benzimidazole-binding proteins (e.g., kinases).
-
Immunogen Synthesis: Conjugating EMBI to carrier proteins (KLH/BSA) to raise anti-drug antibodies.
-
Fragment-Based Screening: Using EMBI as a tethered fragment to explore binding pockets.
Strategic Workflow (Logic Map)
The following diagram illustrates the critical path for this conjugation. Note the mandatory "Priming" step; native proteins do not possess azide groups, so they must be functionalized first.
Figure 1: The sequential workflow requires converting surface lysines to azides before "clicking" the alkyne-functionalized benzimidazole.
Pre-Conjugation: Protein Priming (The Anchor)
You cannot react EMBI directly with a native protein. You must first install an azide "landing pad." We utilize NHS-PEG4-Azide to ensure water solubility and reduce steric hindrance near the protein surface.
Reagents:
-
Target Protein (1–5 mg/mL in PBS, pH 7.4).
-
NHS-PEG4-Azide (10 mM stock in dry DMSO).
-
Sodium Bicarbonate (1 M, pH 8.5).
Protocol:
-
Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to your protein solution to raise pH to ~8.3. Rationale: NHS esters react efficiently with primary amines (Lysines) only when deprotonated.
-
Reagent Addition: Add NHS-PEG4-Azide to the protein at a 20-fold molar excess .
-
Calculation:
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.
-
Purification (Critical): Remove excess unreacted azide using a Zeba Spin Desalting Column (7K MWCO) equilibrated in PBS. Failure to remove free azide will competitively inhibit the subsequent click reaction.
Core Protocol: The CuAAC Reaction[1][2][3]
This is the critical step. We use BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) over the older TBTA or THPTA ligands. BTTAA creates a tighter coordination sphere around Cu(I), preventing the generation of Reactive Oxygen Species (ROS) that degrade proteins.
Materials Checklist
| Component | Stock Conc. | Solvent | Role |
| Protein-Azide | 10–50 µM | PBS (pH 7.4) | The Scaffold |
| EMBI (Alkyne) | 10 mM | DMSO | The Payload (Benzimidazole) |
| CuSO4 | 20 mM | Water | Catalyst Precursor |
| BTTAA Ligand | 50 mM | Water | Catalyst Shield/Accelerator |
| Sodium Ascorbate | 100 mM | Water | Reducing Agent (Start Trigger) |
Step-by-Step Procedure
-
Prepare the Catalyst Complex (Premix):
-
In a separate small tube, mix CuSO4 and BTTAA first.
-
Ratio: 1:5 (Cu:Ligand).[1]
-
Example: Mix 5 µL CuSO4 (20 mM) + 10 µL BTTAA (50 mM) + 35 µL Water.
-
Why? Pre-complexing ensures Cu is shielded before it touches the protein.
-
-
Assembly:
-
To the Protein-Azide solution (e.g., 450 µL), add the EMBI Alkyne (final conc. 100–200 µM).
-
Constraint: Keep final DMSO concentration < 5% to prevent protein unfolding. EMBI is hydrophobic; if precipitation occurs, lower the concentration or add 5% glycerol.
-
-
Initiation:
-
Add the Cu-BTTAA Premix (Final Cu conc: 100 µM).
-
Add Sodium Ascorbate (Final conc: 2.5 mM).
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Incubation:
-
Incubate for 1 hour at RT in the dark.
-
Optimization: If the protein is fragile, incubate at 4°C overnight.
-
-
Quenching & Purification:
-
Add EDTA (final 10 mM) to chelate the copper.
-
Perform buffer exchange (Dialysis or Spin Column) into storage buffer (e.g., PBS) to remove free EMBI, Ligand, and Copper.
-
Quality Control & Validation
How do you confirm the benzimidazole is attached?
Method A: Intact Protein LC-MS (Gold Standard)
-
Expectation: You should see a mass shift corresponding to the linker + EMBI.
-
Math: Mass_Shift = (MW_NHS-Azide_Linker - MW_NHS) + MW_EMBI.
-
For EMBI (MW ~156 Da), the shift is small, so high-resolution MS (Q-TOF or Orbitrap) is required.
Method B: UV-Vis Absorbance Ratio
-
Benzimidazoles absorb in the UV range (typically 250–280 nm).
-
Proteins absorb at 280 nm.
-
An increase in the A280/A260 ratio compared to the native protein indicates conjugation, though this is qualitative due to spectral overlap.
Method C: Functional Assay
-
If EMBI is a kinase inhibitor, the conjugate should show binding affinity in an SPR (Surface Plasmon Resonance) assay against the target kinase.
Troubleshooting Guide (Senior Scientist Insights)
| Symptom | Probable Cause | Corrective Action |
| Protein Precipitation | EMBI is too hydrophobic. | Reduce EMBI concentration; Add 5-10% Glycerol or 0.05% Tween-20 to the reaction buffer. |
| No Conjugation (MS) | Copper oxidation. | Sodium Ascorbate degrades quickly. Always make the Ascorbate solution fresh (< 15 mins before use). |
| Protein Degradation | Cu-mediated ROS damage.[2] | Switch from THPTA to BTTAA (better shielding). Perform reaction under Argon gas. |
| Low Yield | Steric hindrance. | Use a longer linker for the Azide step (e.g., PEG12-Azide instead of PEG4). |
References
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, describing the superiority of BTTAA.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3][4] Nature Chemical Biology. Foundational text on bioorthogonal chemistry.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Standard protocols for CuAAC on proteins.
-
Sigma-Aldrich. "5-Ethynyl-1-methyl-1H-imidazole Product Specification." Verification of the specific alkyne building block.
Sources
- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
Application Note: 5-Ethynyl-1-methyl-1H-benzo[d]imidazole as a Fluorescent Probe Precursor
This Application Note is designed for researchers utilizing 5-Ethynyl-1-methyl-1H-benzo[d]imidazole (EMBI) as a scaffold for developing fluorescent probes or as a bio-orthogonal tag in chemical biology.
Executive Summary
This compound (EMBI) is a specialized heterocyclic building block designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as Click Chemistry. The benzimidazole core serves as a tunable fluorophore scaffold, often exhibiting environment-sensitive emission or DNA/RNA intercalating properties. The 5-ethynyl group provides a bio-orthogonal handle, allowing the molecule to be conjugated to azide-tagged biomolecules or to be derivatized into complex "Turn-On" fluorescent sensors.
This guide details the physicochemical properties, reaction mechanisms, and step-by-step protocols for utilizing EMBI in probe synthesis and bio-orthogonal labeling.
Chemical Profile & Mechanism
Physicochemical Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Excitation/Emission (Core) | ~280–300 nm / ~350–400 nm (Tunable post-conjugation) |
| Reactive Moiety | Terminal Alkyne (C≡C-H) at C-5 position |
Mechanism of Action: The "Click-to-Fluor" Effect
While the precursor (EMBI) itself may exhibit intrinsic fluorescence (typically in the UV/blue region), its primary utility lies in the formation of a 1,2,3-triazole linkage upon reaction with an azide.
-
Extended Conjugation: The formation of the triazole ring at the 5-position extends the
-conjugation system of the benzimidazole core. This often results in a bathochromic shift (red-shift) in absorption and emission spectra. -
Rigidification: If the azide partner is aromatic, the resulting biaryl-like structure can exhibit increased quantum yield due to restricted intramolecular rotation.
-
Bio-orthogonal Tagging: EMBI can act as a small-molecule tag for metabolically labeled targets (e.g., azide-modified glycans or lipids) where the benzimidazole moiety acts as the detectable fluorophore.
Visualization: Reaction Pathway
The following diagram illustrates the transformation of the EMBI precursor into a functional fluorescent probe via CuAAC.
Figure 1: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) converting the EMBI precursor into a functional probe.
Experimental Protocols
Protocol A: Synthesis of Triazole-Benzimidazole Probes (Chemical Synthesis)
Purpose: To synthesize a library of fluorescent probes by reacting EMBI with various organic azides (e.g., coumarin-azide, phenyl-azide).
Reagents:
-
EMBI (1.0 equiv)
-
Organic Azide (1.0–1.2 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1) or DMSO
Step-by-Step Procedure:
-
Dissolution: Dissolve 0.1 mmol of EMBI and 0.1 mmol of the target azide in 2 mL of solvent.
-
Catalyst Preparation: Prepare a fresh aqueous solution of CuSO₄ (0.01 mmol) and Sodium Ascorbate (0.02 mmol). Note: The solution should turn bright yellow/orange upon mixing, indicating Cu(I) generation.
-
Reaction: Add the catalyst mixture to the main reaction vial. Stir at room temperature for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.
-
Work-up: Upon completion, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry the organic layer over MgSO₄ and concentrate. Purify via silica gel column chromatography.
-
Validation: Verify structure via ¹H-NMR (look for the distinct triazole proton signal at ~8.0–9.0 ppm).
Protocol B: Bio-orthogonal Labeling of Azide-Tagged Biomolecules
Purpose: To use EMBI as a fluorescent tag for detecting azide-modified molecules (e.g., EdU-labeled DNA or azide-modified proteins) in cell lysates or fixed cells.
Reagents:
-
Stock Solution: 10 mM EMBI in DMSO.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4) or PBS.
-
Cu/Ligand Complex: 20 mM CuSO₄ premixed with 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.
-
Reducing Agent: 100 mM Sodium Ascorbate (Freshly prepared).
Step-by-Step Procedure:
-
Sample Prep: Fix and permeabilize cells (if performing imaging) or prepare cell lysate (1 mg/mL).
-
Click Cocktail Preparation: In a separate tube, mix reagents in the following order:
-
860 µL PBS
-
20 µL EMBI Stock (Final: 200 µM)
-
20 µL CuSO₄/THPTA Pre-mix (Final: 2 mM Cu)
-
100 µL Sodium Ascorbate (Final: 10 mM)
-
-
Incubation: Immediately add the Click Cocktail to the sample. Incubate for 30–60 minutes at Room Temperature in the dark.
-
Washing:
-
For Lysates: Precipitate proteins (acetone/methanol) to remove unreacted probe.
-
For Imaging: Wash cells 3x with PBS containing 1 mM EDTA (to chelate residual copper).
-
-
Detection: Analyze via Fluorescence Microscopy or Plate Reader.
-
Excitation: ~300 nm (or determined by specific conjugate).
-
Emission: ~380–450 nm.
-
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Inefficient Click Reaction | Increase Cu(I) concentration or use THPTA ligand to stabilize the catalyst. Ensure ascorbate is fresh. |
| High Background | Non-specific binding of EMBI | Perform rigorous washing with DMSO/PBS mixtures. Benzimidazoles can act as minor groove binders; use high-salt washes if DNA binding is non-specific. |
| Precipitation | Poor solubility in aqueous buffer | Keep DMSO concentration at 5–10% in the final reaction mix. |
| Blue-Shifted Emission | Probe environment | Benzimidazoles are solvatochromic. Emission may shift blue in non-polar environments (e.g., lipid membranes). |
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research.[1] Link
-
Li, L., & Zhang, Z. (2016). Development of benzothiazole "click-on" fluorogenic dyes.[2][3] PMC - NIH. Link
-
Spangler, B., et al. (2010). A fluorogenic probe for the copper(I)-catalyzed azide-alkyne ligation reaction: modulation of the fluorescence emission via 1,2,3-triazole formation. Journal of Organic Chemistry. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1][2][3][4][5][6][7] Nature Chemical Biology. Link
-
Gierlich, J., & Burley, G. A. (2010). The application of click chemistry in the synthesis of DNA-based probes.[2][3][4][5] Chemistry – A European Journal. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Efficient Bioconjugation of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole via CuAAC
Executive Summary
This application note details the optimized procedure for covalently attaching 5-Ethynyl-1-methyl-1H-benzo[d]imidazole (EMBI) to azide-functionalized targets. EMBI serves as a versatile heteroaromatic scaffold, often utilized in the development of RNA-binding probes, fluorescent markers, and kinase inhibitors.
The protocol relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as "Click Chemistry."[1][2][3] While CuAAC is robust, the specific physicochemical properties of the benzimidazole core—specifically its hydrophobicity and potential for metal coordination—require tailored reaction conditions to prevent precipitation and ensure quantitative conversion.
Key Advantages of This Protocol
-
Solubility Management: Addresses the low aqueous solubility of EMBI using optimized co-solvent systems.
-
Biocompatibility: Utilizes the THPTA ligand to protect biomolecules from oxidative damage during labeling.
-
Scalability: Adaptable for both micro-scale bioconjugation and preparative organic synthesis.
Chemical Context & Mechanism[3][4][5]
The reaction proceeds via a stepwise Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I). The ethynyl group at the 5-position of the benzimidazole acts as the "click" handle.
Reaction Mechanism
The Cu(I) species (generated in situ) coordinates with the terminal alkyne of EMBI to form a copper-acetylide intermediate. This species activates the azide, facilitating ring closure to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Figure 1: Simplified mechanism of the CuAAC reaction involving the EMBI probe.
Pre-Reaction Considerations
Solubility & Stock Preparation
EMBI is sparingly soluble in pure water. Attempting to dissolve it directly in aqueous buffer will result in precipitation and failed conjugation.
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Anhydrous) | Prepare a 10–50 mM stock solution. |
| Stability | High | Store stocks at -20°C; stable for >6 months.[4] |
| Aqueous Limit | < 500 µM | In 100% water, EMBI may precipitate above this concentration. |
| Recommended Co-solvent | 10-20% DMSO | Maintain this percentage in the final reaction mix for optimal solubility. |
Ligand Selection (Critical)
The choice of ligand determines the success of the reaction, particularly in biological contexts.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): REQUIRED for proteins/DNA. It is water-soluble and protects histidine residues from Cu-induced oxidation.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Use for organic synthesis or polymer functionalization in DMSO/tBuOH.
Protocol A: Bioconjugation (Proteins/Nucleic Acids)
Target: Labeling an azide-modified biomolecule in aqueous buffer.[2]
Materials
-
Azide-Target: 10–50 µM in PBS or HEPES (pH 7.0–7.5).
-
EMBI Alkyne: 10 mM stock in DMSO.
-
CuSO₄: 20 mM in water (freshly prepared).
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Make FRESH immediately before use).
Step-by-Step Procedure
-
Prepare the Catalyst-Ligand Complex (Premix):
-
In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Example: Mix 10 µL of CuSO₄ (20 mM) + 20 µL of THPTA (50 mM) + 70 µL Water.
-
Why? Pre-complexing prevents copper precipitation and protects the biomolecule from free copper ions.
-
-
Reaction Assembly: Combine reagents in the following order to a final volume of 100 µL (example):
Order Reagent Volume Final Conc. 1 Azide-Target (in Buffer) 85 µL ~20 µM 2 EMBI Alkyne (in DMSO) 1-2 µL 100-200 µM (5-10x excess) 3 Cu-THPTA Complex (from Step 1) 5 µL 0.1 mM Cu / 0.5 mM THPTA 4 Sodium Ascorbate 5 µL 5 mM Note: Ensure the final DMSO concentration is <5% if the protein is sensitive, but sufficient to keep EMBI soluble.
-
Incubation:
-
Vortex gently.
-
Incubate at Room Temperature for 30–60 minutes in the dark.
-
Do not heat proteins above 37°C.
-
-
Purification:
-
Remove excess EMBI and copper using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.
-
Validation: The benzimidazole core typically absorbs in the UV range (approx. 250-300 nm). Monitor absorbance ratios.
-
Protocol B: Small Molecule/Polymer Synthesis
Target: High-yield synthesis in organic/mixed solvents.
Materials
-
Azide-Substrate: 100 mg scale.
-
EMBI Alkyne: 1.1 equivalents.
-
Solvent: DMSO/tBuOH/Water (2:1:1) or pure DMF.
-
Catalyst: CuSO₄ (5 mol%) + Sodium Ascorbate (10 mol%).
-
Ligand: TBTA (5 mol%).
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the Azide and EMBI (1.1 eq) in the chosen solvent.
-
Tip: If using TBTA, dissolve it in the DMSO/tBuOH fraction first.
-
-
Catalyst Addition:
-
Reaction:
-
Stir at 40–50°C for 4–16 hours.
-
Monitoring: Use TLC or LC-MS. The alkyne peak of EMBI should disappear.
-
-
Workup:
-
Dilute with water (if using DMSO) to precipitate the product, or extract with Ethyl Acetate.
-
Wash with EDTA solution (0.1 M) or ammonium hydroxide to remove copper traces (chelation).
-
Experimental Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on the substrate type.
Quality Control & Troubleshooting
Validation Methods
-
LC-MS: Look for the mass shift corresponding to the triazole formation. The EMBI alkyne typically elutes later (more hydrophobic) than the triazole product on C18 columns.
-
Fluorescence: If the benzimidazole derivative is fluorescent, check for co-localization with the target (for bio-samples) or a shift in quantum yield upon triazole formation.
Troubleshooting Table
| Observation | Root Cause | Solution |
| Precipitation immediately upon addition | EMBI concentration too high for aqueous buffer. | Lower EMBI conc. or increase DMSO % (up to 20%). |
| Solution turns blue/green | Oxidation of Cu(I) to Cu(II). | Reaction has stalled. Add more Ascorbate. Degas buffers. |
| Protein degradation/precipitation | Copper toxicity or ROS generation. | Increase THPTA concentration (up to 10:1 ratio vs Cu). |
| Low Yield | Inaccessible azide or steric hindrance. | Increase temperature to 37°C; add 10% Glycerol to stabilize protein. |
References
-
Rostovtsev, V. V., et al. (2002). "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. Link
- Grounding: Establishes THPTA as the superior ligand for protecting biomolecules.
-
Presolsi, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162. Link
- Grounding: Provides the standard ratios for Cu:Ligand:Ascorb
-
Sigma-Aldrich. "Product Specification: 5-Ethynyl-1-methyl-1H-imidazole."[7] Link
- Grounding: Verifies physicochemical properties and handling of imidazole/benzimidazole alkynes.
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. axispharm.com [axispharm.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-乙炔基-1-甲基-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
improving solubility of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole in aqueous buffers
[1][2]
Topic: Solubility Optimization & Troubleshooting Compound ID: 5-Ethynyl-1-methyl-1H-benzo[d]imidazole Chemical Class: Substituted Benzimidazole / Terminal Alkyne Probe Primary Application: Chemical Biology (Click Chemistry), Fragment-Based Drug Discovery[1][2]
Triage: Quick Start Guide
Use this section if you are currently facing precipitation issues.
Issue: "My compound precipitated immediately upon adding the stock solution to the buffer."
Diagnosis: Solvent Shock. You likely added a high-concentration DMSO stock directly into a static aqueous buffer.[1][2][3] The rapid change in polarity stripped the solvation shell before the compound could disperse.[2][3]
Immediate Recovery (Attempt):
-
Vortex immediately for 30 seconds.
-
Sonicate in a water bath at 35°C for 5–10 minutes.
-
If still cloudy:[1][2][3] The sample is likely lost for quantitative work.[2][3] Spin down, redissolve the pellet in 100% DMSO, and restart using the Step-Down Protocol (See Section 3).
Issue: "The Click reaction turned blue/green and precipitated."
Diagnosis: Copper Coordination. Benzimidazoles are known ligands for Cu(II).[2][3] Your compound may be sequestering the catalyst or forming insoluble copper-complexes.[1][2][3] Fix: Increase the concentration of the stabilizing ligand (e.g., THPTA or TBTA) to outcompete the benzimidazole for the copper, or switch to a copper-free click strategy if feasible.[2][3]
Chemical Profile & Solubility Physics[1][2][3][4]
To solve the solubility problem, you must understand the "personality" of this compound (EMBI).[1][2]
| Property | Value (Est.) | Implication for Solubility |
| Core Structure | Benzimidazole | Planar, aromatic, hydrophobic.[1][2] Likes stacking (aggregation). |
| Substituents | 1-Methyl, 5-Ethynyl | Methyl: Removes H-bond donor (N-H), reducing polarity.Ethynyl: Adds lipophilicity (LogP increase) and rigidity.[1][2] |
| pKa (Conj. Acid) | ~5.4 - 5.6 | Critical: At pH 7.4, the molecule is neutral (uncharged) and least soluble.[2][3] At pH < 4.5, it protonates (N3 position) and becomes water-soluble.[1][2][3] |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity.[1][2][3] Requires organic cosolvents or carrier molecules.[1][2][3] |
The pH-Solubility Relationship
The benzimidazole core is a weak base.[1][2][3] Its solubility is strictly pH-dependent.[1][2][3]
Figure 1: Ionization state of the benzimidazole core dictates aqueous solubility.[1][2][3]
Recommended Formulation Protocols
Protocol A: The "Step-Down" Dilution (For Biological Assays)
Best for: Cell treatments, IC50 assays, where DMSO must be < 1%.[2][3]
The Concept: Prevent "crash-out" by creating an intermediate solvation environment before hitting the final aqueous buffer.[1][3][4]
-
Prepare Master Stock: Dissolve EMBI in anhydrous DMSO at 100 mM .
-
Prepare Intermediate Stock (10x):
-
Final Dilution:
Protocol B: The "Click" Chemistry Buffer (High Concentration)
Best for: Bioconjugation, probe labeling, chemical synthesis.[2][3]
The Concept: Click chemistry tolerates high organic content.[2][3] Use this to your advantage.
Reagent List:
-
Solvent: 50% DMSO / 50% Aqueous Buffer (or tBuOH/Water 1:1).[2][3]
-
Catalyst: 1 mM CuSO4 + 2 mM THPTA (Ligand).
Workflow:
-
Dissolve EMBI in DMSO to 2x the desired final concentration.
-
Dissolve the azide partner in water/buffer to 2x the desired concentration.[2][3]
-
Mix the two solutions 1:1.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies or sensitive cell lines where DMSO is toxic.[2][3]
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape.[1][2] The hydrophobic benzimidazole sits inside the donut, while the hydrophilic exterior interacts with water.[3]
-
Prepare 20% (w/v) HP-β-CD in water or saline.[1][2][3] Filter sterilize (0.22 µm).
-
Add EMBI powder directly to this solution (up to 2–5 mg/mL).[2][3]
-
Acidify to pH 4.0 using 0.1 M HCl to assist initial dissolution (protonation).
-
Stir for 2–4 hours at room temperature.
-
Slowly adjust pH back to 7.4 using 0.1 M NaOH.[1][2][3]
-
Note: The cyclodextrin "traps" the molecule, preventing precipitation even as the pH returns to neutral.[3]
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting precipitation events.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of DMSO for my stock solution?
-
Answer: Yes, but with caution. 1-Methylbenzimidazoles are soluble in ethanol, but ethanol evaporates much faster than DMSO.[1][2][3] This can lead to changes in stock concentration over time.[1][2][3] Ensure caps are parafilmed.[1][2][3] For cell culture, Ethanol is often less toxic than DMSO but has a lower "solvency power" for this specific aromatic scaffold.[2][3]
Q2: My Click reaction works for other alkynes, but not this one. Why?
-
Answer: Two possibilities:
-
Sterics/Electronics: The benzimidazole ring is electron-rich.[1][2][3] While the ethynyl group is active, the bulky bicyclic core might sterically hinder the approach of the azide if the linker is short.[2][3]
-
Copper Poisoning: As noted in the Triage section, the N3 nitrogen of benzimidazole is a good ligand for transition metals.[2][3] It might be stealing your copper catalyst.[1][2][3] Solution: Premix Copper and THPTA (ligand) before adding them to the reaction to form a strong catalytic complex that the benzimidazole cannot disrupt.[2][3]
-
Q3: Is the compound stable in aqueous buffer?
-
Answer: Chemically, yes.[2][3] The benzimidazole core is very stable to hydrolysis.[2][3] However, physically, it is thermodynamically unstable in water at neutral pH.[2][3] It will eventually crystallize out (Ostwald ripening).[2][3] Always prepare fresh dilutions for experiments running >24 hours.
Q4: What is the maximum solubility I can expect?
References
-
Benzimidazole Physicochemical Properties
-
Solubility Strategies for Lipophilic Probes
-
Click Chemistry & Copper Coordination
-
Cyclodextrin Formulation
Technical Support Center: Prevention of Terminal Alkyne Homocoupling in Benzimidazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of alkynyl-substituted benzimidazoles. The formation of these crucial scaffolds, often via Sonogashira cross-coupling, can be plagued by the dimerization of the terminal alkyne partner, a side reaction known as homocoupling. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you minimize this unwanted side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne homocoupling and why is it a significant issue in benzimidazole synthesis?
Terminal alkyne homocoupling is an oxidative dimerization reaction that results in the formation of a 1,3-diyne from two molecules of a terminal alkyne.[1][2] In the context of synthesizing alkynyl benzimidazoles, this side reaction consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[3]
Q2: What are the primary types of homocoupling reactions encountered?
The most common homocoupling side reactions are the Glaser and Hay couplings.[4] Both are copper-catalyzed oxidative reactions.[4][5][6][7] The Hay coupling is a variation of the Glaser coupling that uses a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride to activate the alkyne.[5][8]
Q3: Under what conditions is homocoupling most likely to occur?
Homocoupling is most prevalent under the following conditions:
-
Presence of a Copper(I) Co-catalyst: Copper salts are known to promote Glaser-type coupling.[1][9]
-
Presence of Oxygen: Homocoupling is an oxidative process, and the presence of atmospheric oxygen can significantly accelerate this side reaction.[1][2][10]
-
Elevated Temperatures: While sometimes necessary for the primary reaction, higher temperatures can also increase the rate of homocoupling.
-
High Concentrations of the Terminal Alkyne: A higher concentration of the alkyne can favor the dimerization reaction.
Q4: What are the main strategies to prevent or minimize homocoupling?
The key strategies to mitigate homocoupling include:
-
Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.[11]
-
Employing Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to eliminate the primary catalyst for homocoupling.[1][9][12][13]
-
Using a Protecting Group: Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group, prevents it from participating in the homocoupling reaction.[1]
-
Careful Control of Reaction Parameters: This includes optimizing the reaction temperature, using a minimal amount of copper catalyst if it cannot be avoided, and considering the slow addition of the alkyne.[11]
Q5: When is the use of a protecting group for the terminal alkyne recommended?
Using a protecting group is advisable when:
-
Homocoupling is persistent despite optimizing other reaction conditions.
-
The alkyne is particularly valuable, and its loss to dimerization is a significant concern.
-
The reaction conditions are harsh (e.g., high temperatures) and are known to promote homocoupling.
-
The synthesis involves multiple steps where the acidic proton of the alkyne could interfere with other reagents.[14]
Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used for this purpose.[15][16]
Troubleshooting Guide
Problem: Significant formation of 1,3-diyne (homocoupling product) is observed by TLC/LC-MS analysis of the reaction mixture.
This is a common issue in Sonogashira couplings, particularly when synthesizing electron-rich alkynyl benzimidazoles. The following troubleshooting workflow will guide you through a systematic approach to diagnose and resolve this problem.
Caption: Troubleshooting workflow for addressing terminal alkyne homocoupling.
Solution 1: Optimization of Sonogashira Reaction Conditions
Before resorting to more drastic changes in the reaction protocol, optimizing the existing conditions can often significantly reduce homocoupling.
Detailed Steps:
-
Ensure an Inert Atmosphere:
-
Thoroughly degas all solvents and liquid reagents by bubbling with nitrogen or argon for at least 30 minutes.
-
Assemble the reaction glassware under a positive pressure of an inert gas.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
-
Minimize Copper(I) Catalyst Loading:
-
If using a copper co-catalyst, reduce its loading to the minimum effective concentration. Start with as low as 0.5 mol% and incrementally increase if the desired reaction rate is too slow.
-
-
Slow Addition of the Terminal Alkyne:
-
Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, add it slowly over a period of 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
-
-
Temperature Control:
-
If the reaction is being run at an elevated temperature, try reducing it. While this may slow down the desired reaction, it can have a more pronounced effect on reducing the rate of homocoupling.
-
Data Summary: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | 0.5-5 mol% | CuI is most common.[9] |
| Base | 2-3 equivalents | Et₃N, DIPEA |
| Solvent | Anhydrous, degassed | THF, DMF, Toluene |
| Temperature | Room Temp. to 80 °C | Start at room temperature and increase if necessary. |
Solution 2: Implementing Copper-Free Sonogashira Conditions
The most direct way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction mixture entirely.[9][12] Copper-free Sonogashira protocols have been successfully developed and are often the preferred method for substrates prone to dimerization.[13]
Rationale:
The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][17] In copper-free systems, a stronger base is typically used to directly deprotonate the alkyne, which then reacts with the palladium center.
Experimental Protocol: Copper-Free Sonogashira Coupling for 2-Alkynyl Benzimidazole Synthesis
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-halobenzimidazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solution 3: Utilizing Terminal Alkyne Protecting Groups
When other methods fail to sufficiently suppress homocoupling, protecting the terminal alkyne is a highly effective strategy.[1] Trialkylsilyl groups are the most common choice due to their ease of installation and removal.[15][16]
Mechanism of Protection and Deprotection:
The acidic proton of the terminal alkyne is replaced by a sterically bulky silyl group, which physically blocks the alkyne from participating in the oxidative dimerization. After the cross-coupling reaction, the silyl group is selectively removed under mild conditions to regenerate the terminal alkyne.
Caption: Workflow for using a silyl protecting group in benzimidazole synthesis.
Experimental Protocol: Protection and Deprotection
-
Protection (TMS group):
-
Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Add trimethylsilyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify to obtain the TMS-protected alkyne.
-
-
Deprotection:
-
Dissolve the silyl-protected alkynyl benzimidazole in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench with water, extract with an organic solvent, and purify as needed.
-
References
- Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
- Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize.
- Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2025, August 6). Catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes: Via alkyne hydroamination.
- Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (2013, July 12). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research.
- Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020, July 2). Recent Progress of Protecting Groups for Terminal Alkynes.
- BenchChem. (2025, December). Troubleshooting guide for Sonogashira coupling failures.
- BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes.
- Gelest Technical Library. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
- Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
- BenchChem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis.
- ResearchGate. (2025, August 10). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (2025, August 7). Recent Progress of Protecting Groups for Terminal Alkynes.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
- YouTube. (2020, July 25). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- ResearchGate. (2025, August 6). Copper-free and amine-free Sonogashira coupling in air in a mixed aqueous medium by palladium complexes of N/O-functionalized N-heterocyclic carbenes.
- Wikipedia. (n.d.). Glaser coupling.
- ACS Publications. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- ACS Publications. (2023, July 14). Rapid Synthesis of Benzimidazole-Fused Isoindoles by Rh(III)/Ru(II)-Catalyzed [4 + 1] Cascade C–H/N–H Annulation of 2-Arylbenzimidazoles with Alkynoates and Alkynamide. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of alkyne-benzimidazole derivatives.
- BenchChem. (n.d.). A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- ACS Publications. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- SynArchive. (n.d.). Glaser-Hay Coupling.
- New Journal of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. RSC Publishing.
- YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
- Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.
- PubMed. (n.d.). Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes.
- Xiao, et al. (n.d.). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions.
- Royal Society of Chemistry. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- BenchChem. (n.d.). Preventing side reactions during the protection of benzimidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 16. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole Derivatives
Welcome to the technical support center for the purification of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds. The unique structural features of this class of molecules, namely the basic benzimidazole core and the reactive ethynyl group, present specific challenges that require careful consideration during purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography.
Question: Why does my this compound derivative streak on a standard silica gel TLC plate, and how can I fix this to get clean spots?
Answer:
Streaking of nitrogen-containing heterocyclic compounds like your benzimidazole derivative on silica gel is a frequent issue.[1] The primary cause is the interaction between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption or slow, uneven movement up the TLC plate, resulting in elongated spots or "streaks."
Solutions:
-
Incorporate a Basic Modifier: The most effective way to counteract this is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.[1]
-
Triethylamine (Et₃N): Typically, adding 0.5-2% triethylamine to your solvent system is sufficient to deactivate the silica gel and produce sharp, well-defined spots.
-
Ammonia: A solution of methanol saturated with ammonia can also be used, often in a dichloromethane/methanol mobile phase.[1]
-
-
Alternative Stationary Phases: If a basic modifier is incompatible with your compound or downstream applications, consider using a different stationary phase for TLC analysis.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the chromatography of basic compounds.
-
Reversed-Phase TLC (C18): This technique separates compounds based on hydrophobicity and is an excellent option for polar compounds that are problematic on normal-phase silica.[1]
-
Issue 2: During column chromatography, I'm getting poor separation between my desired product and a closely-related impurity.
Question: I've tried various solvent systems (e.g., ethyl acetate/hexane), but a persistent impurity co-elutes with my product. How can I improve the resolution in my column chromatography?
Answer:
Achieving good separation between structurally similar compounds requires optimizing several parameters of your chromatographic setup. The benzimidazole core is a common feature, so separation often relies on subtle differences in polarity from other functional groups or impurities.
Solutions:
-
Systematic Solvent System Optimization:
-
TLC Analysis is Key: Before scaling up to a column, meticulously screen different solvent systems using TLC.[2][3][4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Vary Solvent Selectivity: If simple binary mixtures like ethyl acetate/hexane are failing, introduce a solvent with different properties.[1] For instance, switching from ethyl acetate to dichloromethane can alter the interactions with the stationary phase and improve separation. Consider ternary mixtures like hexane/ethyl acetate/dichloromethane.
-
Employ a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This will sharpen the peaks of later-eluting compounds and can improve the resolution between closely eluting spots.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to band broadening and poor separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] A general rule of thumb is to load no more than 1-5% of the crude material by weight relative to the stationary phase.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than traditional flash chromatography.[1][5][6] Reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a powerful technique for purifying polar, nitrogen-containing compounds.[1][7]
Issue 3: I'm observing decomposition of my compound during purification.
Question: I suspect my this compound derivative is not stable during purification, especially on silica gel. What are the potential causes and how can I mitigate this?
Answer:
The ethynyl group can be sensitive to certain conditions, and the benzimidazole ring itself can be susceptible to degradation.
Potential Causes and Solutions:
-
Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can potentially catalyze reactions involving the ethynyl group or other acid-labile functionalities in your molecule.
-
Deactivate the Silica: As mentioned for streaking, adding a basic modifier like triethylamine to your eluent will also help to neutralize the silica gel and prevent acid-catalyzed degradation.[8]
-
Use Neutral or Basic Stationary Phases: Consider using neutral or basic alumina for your column chromatography.
-
-
Oxidation: Some benzimidazole derivatives can be prone to oxidation.
-
Work Under Inert Atmosphere: If you suspect oxidation, perform your purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Using solvents that have been degassed can also help to minimize oxidation.
-
-
Thermal Instability: Prolonged exposure to heat can cause decomposition.
-
Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a water bath at a moderate temperature (e.g., 30-40 °C).
-
Issue 4: My compound "oils out" during recrystallization instead of forming crystals.
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil rather than crystals. What's going wrong?
Answer:
Oiling out is a common problem in recrystallization and typically occurs when the compound's solubility in the chosen solvent is too high, or when the solution is cooled too rapidly. Impurities can also inhibit crystal formation.
Solutions:
-
Optimize Your Solvent System:
-
Reduce the Amount of "Good" Solvent: You may be using too much of the solvent in which your compound is highly soluble. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Try a Two-Solvent System: This is often the best approach for compounds that are too soluble in one solvent and insoluble in another.[9][10] Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[10]
-
-
Control the Cooling Rate:
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Rapid cooling often leads to the precipitation of an amorphous solid or oil.
-
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.[1]
-
II. Frequently Asked Questions (FAQs)
What are the most common purification methods for this compound derivatives?
The primary methods for purifying these derivatives are:
-
Column Chromatography: This is the most widely used technique for the purification of benzimidazole derivatives.[2] Silica gel is the most common stationary phase, though alumina can be beneficial for these basic compounds. Eluent systems are typically mixtures of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane.[2][3] The addition of a small amount of triethylamine is often necessary to prevent streaking.[1]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.[11] Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures like hexane/ethyl acetate or hexane/acetone.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, prep-HPLC is the method of choice.[5][6][12][13] Reversed-phase chromatography on a C18 column is particularly effective for these types of molecules.[7]
How do I choose the best initial TLC solvent system for my compound?
A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For benzimidazole derivatives, common and effective combinations include:
-
Ethyl Acetate / n-Hexane: A versatile system with a wide polarity range. Start with a 1:4 or 1:1 mixture and adjust the ratio as needed.[2][3]
-
Dichloromethane / Methanol: This is a more polar system, suitable for more polar derivatives. Start with a 9:1 or 19:1 mixture.
-
Toluene / Acetone: Another effective combination.[3]
Run several TLCs with different solvent systems to find one that gives your desired compound an Rf value between 0.2 and 0.35. Remember to add 0.5-1% triethylamine to the solvent mixture if you observe streaking.
What are some common impurities I should expect in the synthesis of these derivatives?
Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as the o-phenylenediamine or aldehyde precursors.
-
By-products from Side Reactions: Depending on the synthetic route, these could include over-alkylated products or products from reactions with the ethynyl group.
-
Positional Isomers: In some synthetic strategies, the formation of isomeric products is possible.[14]
-
Degradation Products: If the compound is unstable under the reaction or workup conditions.
How can I confirm the purity of my final product?
Purity should be assessed by multiple methods. A single sharp spot on a TLC plate in several different solvent systems is a good indicator of purity. For a more definitive assessment, use the following techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC trace showing a single major peak is a strong confirmation of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons for each signal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.
Workflow for Selecting a Purification Method
Below is a decision-making workflow to help you choose the most appropriate purification strategy for your this compound derivative.
Caption: Decision workflow for purification.
Typical Column Chromatography Conditions
The following table provides a starting point for column chromatography conditions for a moderately polar this compound derivative.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Et₃N | A good starting gradient can be from 10% to 50% Ethyl Acetate. The Et₃N is crucial to prevent streaking.[1] |
| Sample Loading | Dry loading or minimal solvent | Dry loading onto a small amount of silica gel is preferred to ensure a narrow starting band and better separation. |
| Column Dimensions | ~50:1 to 100:1 ratio of silica to crude material by weight | Provides sufficient resolving power for most separations. |
Step-by-Step Protocol: Two-Solvent Recrystallization
This protocol details the process of two-solvent recrystallization, a powerful technique for purifying compounds that are difficult to crystallize from a single solvent.[10]
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Acetone/Water.
-
Dissolution: Place your crude, semi-purified compound in an Erlenmeyer flask. Add the "good" solvent dropwise at room temperature until the solid just dissolves.
-
Induce Precipitation: Slowly add the "poor" solvent dropwise while stirring or swirling, until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the flask on a hotplate until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until clarity is achieved.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. This is the most critical step for forming large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizing Analyte-Stationary Phase Interactions
The diagram below illustrates the key interactions at play during the chromatography of a this compound derivative on silica gel, and how a basic modifier mitigates unwanted interactions.
Caption: Effect of basic modifier in chromatography.
By understanding the chemical properties of this compound derivatives and applying these troubleshooting strategies, you can overcome common purification challenges and obtain your target compounds with high purity.
References
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Retrieved February 12, 2026, from [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (2007). Google Patents.
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. (2022). Retrieved February 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
-
Solutions for Preparative HPLC - Application Compendium - LabRulez LCMS. (n.d.). Retrieved February 12, 2026, from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved February 12, 2026, from [Link]
-
Preparative HPLC Systems – Precise Sample Prep and Purification - Sartorius. (n.d.). Retrieved February 12, 2026, from [Link]
-
Principles in preparative HPLC - University of Warwick. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Process Related New Impurity in Ufiprazole - E-RESEARCHCO. (2019). Retrieved February 12, 2026, from [Link]
-
Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. (2019). Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. ijcrt.org [ijcrt.org]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 12. Preparative HPLC Systems – Precise Sample Prep and Purification | Sartorius [sartorius.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. eresearchco.com [eresearchco.com]
Validation & Comparative
1H NMR spectrum analysis of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists
Part 1: Executive Summary & Strategic Importance
5-Ethynyl-1-methyl-1H-benzo[d]imidazole is a high-value pharmacophore scaffold, particularly prized in drug discovery for its dual utility: it serves as a bioactive core (kinase inhibition) and a bio-orthogonal handle. The terminal alkyne group at the 5-position allows for "Click Chemistry" (CuAAC) conjugation, making this molecule a critical intermediate for PROTACs, fluorescent probes, and fragment-based drug design.
However, the synthesis of this compound presents a classic regiochemical challenge. The methylation of 5-substituted benzimidazoles often yields a mixture of 1,5- and 1,6-isomers. Distinguishing these regioisomers by 1H NMR is not trivial but is determinable through specific coupling patterns and NOE (Nuclear Overhauser Effect) analysis.
This guide provides a definitive spectral analysis, comparing the target molecule against its synthetic precursor and its troublesome regioisomer to ensure structural integrity.
Part 2: Structural Analysis & Assignment Logic
The assignment of the 1H NMR spectrum for this molecule relies on understanding the anisotropy of the benzimidazole ring and the shielding effects of the alkyne.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| C2-H | 8.25 – 8.35 | Singlet (s) | 1H | - | Most deshielded due to adjacency to two nitrogen atoms (N1, N3). |
| C4-H | 7.80 – 7.85 | Doublet (d) | 1H | Ortho to alkyne; deshielded by alkyne anisotropy. | |
| C7-H | 7.50 – 7.60 | Doublet (d) | 1H | Proximity to N-Methyl group (NOE diagnostic). | |
| C6-H | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Couplings to C7-H and C4-H. | |
| Alkyne (C≡C-H) | 4.10 – 4.20 | Singlet (s) | 1H | - | Characteristic terminal alkyne shift. |
| N-Methyl (N-CH3) | 3.80 – 3.85 | Singlet (s) | 3H | - | Diagnostic singlet; distinct from O-Me or C-Me. |
Expert Insight: The chemical shift of the alkyne proton is highly solvent-dependent. In CDCl
, it may appear upfield (~3.1 ppm), while in DMSO-d, hydrogen bonding often shifts it downfield to ~4.1–4.2 ppm.
Part 3: Comparative Analysis (The "Is it Right?" Check)
To validate your product, you must rule out the starting material (incomplete reaction) and the regioisomer (incorrect methylation).
Comparison 1: Target vs. Precursor (Sonogashira Coupling)
Scenario: Converting 5-Bromo-1-methyl-1H-benzo[d]imidazole to the 5-Ethynyl derivative.
| Feature | Precursor (5-Bromo) | Target (5-Ethynyl) | Diagnostic Action |
| Alkyne Proton | Absent | Singlet ~4.1 ppm | Primary indicator of reaction success. |
| Aromatic Pattern | C4-H is a doublet (~7.9 ppm) | C4-H shifts slightly upfield; C6-H coupling changes. | Check integration of aromatic region (3H total). |
| Carbon NMR | C-Br carbon ~113 ppm | Alkyne carbons ~83 ppm & ~80 ppm | Secondary confirmation if proton NMR is ambiguous. |
Comparison 2: Target vs. Regioisomer (The Critical Check)
Scenario: Distinguishing 5-Ethynyl (Target) from 6-Ethynyl (Impurity).
The N-Methyl group is the anchor point. In the 1H-NOESY spectrum, the N-Me protons will show a cross-peak only to the proton at position 7 (C7-H).
-
Target (5-Ethynyl-1-Me):
-
The proton at C7 is adjacent to a proton at C6 .
-
Therefore, the signal showing NOE to N-Me (C7-H) will be a Doublet (
Hz).
-
-
Isomer (6-Ethynyl-1-Me):
-
The proton at C7 is adjacent to the Ethynyl group at C6 (no proton).
-
Therefore, the signal showing NOE to N-Me (C7-H) will be a Singlet (para to C4).
-
Decision Rule:
Irradiate the N-Methyl singlet (or check NOESY). Look at the aromatic proton that lights up.
If it splits (d): You have the 5-substituted product (Correct).
If it is a singlet (s): You have the 6-substituted product (Incorrect).
Part 4: Visualization of Logic
Diagram 1: Structure & Regioisomer Differentiation Logic
Caption: Decision tree for distinguishing 1,5- vs 1,6- isomers using NOE and coupling constants.
Part 5: Experimental Protocol
Method A: Sample Preparation for NMR
-
Solvent Selection: Use DMSO-d6 (0.6 mL) rather than CDCl
. Benzimidazoles can aggregate in non-polar solvents, broadening peaks. DMSO also ensures the alkyne proton is distinct from the water peak. -
Concentration: Dissolve 5–10 mg of the solid product. Ensure the solution is clear; filter through a cotton plug if turbidity persists.
-
Acquisition: Run a standard proton scan (16 scans) and a NOESY or 1D-NOE targeting the methyl peak at ~3.8 ppm.
Method B: Synthesis (Sonogashira Coupling)
To provide context for impurities.
-
Reagents: 5-Bromo-1-methyl-1H-benzo[d]imidazole (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh
) Cl (5 mol%), CuI (10 mol%). -
Conditions: Dissolve in anhydrous THF/Et
N (1:1). Degas with Argon. Heat to 60°C for 4–12 hours. -
Deprotection: Treat the TMS-intermediate with K
CO in MeOH at RT for 1 hour to yield the terminal alkyne. -
Purification: Silica gel chromatography (DCM:MeOH 95:5).
-
Note: The TMS-protected intermediate will have a massive singlet at ~0.2 ppm. Ensure this is gone in the final spectrum.
-
References
-
BenchChem. (2025).[1] Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy. Retrieved from
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from
-
National Institutes of Health (NIH). (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution. PMC4116387. Retrieved from
-
Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Product Specification: 5-Ethynyl-1-methyl-1H-imidazole (Analog Reference). Retrieved from
Sources
A Senior Application Scientist's Guide to Validating Click Reaction Efficiency for Benzimidazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold and the Quest for Efficient Functionalization
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The therapeutic potential of a benzimidazole-based drug candidate is profoundly influenced by the substituents on its core structure. Therefore, the ability to efficiently and selectively functionalize this scaffold is paramount in drug discovery and chemical biology.
This guide provides an in-depth comparison of leading chemical ligation strategies for modifying benzimidazole scaffolds. We will move beyond simply listing protocols to dissect the underlying principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, we will contrast these "click chemistry" reactions with a classic bioconjugation method, N-Hydroxysuccinimide (NHS) ester chemistry, to provide a comprehensive validation framework. Every experimental choice will be rationalized, and every protocol designed as a self-validating system to ensure reproducibility and confidence in your results.
Part 1: A Comparative Analysis of Ligation Chemistries
The choice of conjugation chemistry is a critical decision point that impacts reaction efficiency, biocompatibility, and the overall success of your research. Here, we compare two classes of click chemistry against a traditional amine-reactive method.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Gold Standard" Click Reaction
The CuAAC reaction is the quintessential example of click chemistry, renowned for its speed, reliability, and high yields.[4][5][6] It involves the reaction between a terminal alkyne and an azide, facilitated by a copper(I) catalyst, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][6]
Expertise & Causality: The power of CuAAC lies in the copper(I) catalyst, which dramatically lowers the activation energy of the cycloaddition, accelerating the reaction by up to 107-fold compared to the uncatalyzed thermal reaction.[6] This allows the reaction to proceed rapidly at room temperature and in aqueous environments.[7] A fascinating aspect for benzimidazole chemistry is that tris(2-benzimidazolylmethyl)amine-based ligands have been shown to be superior accelerating ligands for CuAAC.[7][8] These ligands not only stabilize the active Cu(I) species but provide higher reaction rates than the commonly used TBTA ligand, particularly in aqueous media, making them an excellent choice for bioconjugation applications.[7]
Trustworthiness: The primary drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living systems.[4][9] For in vitro and materials science applications, however, its robustness and efficiency are often unparalleled.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Alternative
To address the cytotoxicity concerns of CuAAC, the Bertozzi group developed SPAAC, a catalyst-free click reaction.[10] This reaction leverages the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the cycloaddition with an azide.[10][]
Expertise & Causality: The reaction's driving force is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne upon forming the more stable triazole ring.[12] This intrinsic reactivity obviates the need for a catalyst, making SPAAC truly bioorthogonal—it does not interfere with native biological processes.[10][13] This makes it the premier choice for modifying biomolecules in or on living cells.[10]
Trustworthiness: The trade-off for eliminating the catalyst is generally slower reaction kinetics compared to CuAAC.[4] Furthermore, some strained alkynes can exhibit off-target reactivity, for instance, with thiol groups on proteins like cysteine, which can lead to higher background signal in complex biological samples.[14]
NHS Ester Chemistry: A Classic Amine-Reactive Method
As a point of comparison, we consider a widely used non-click chemistry method. NHS ester chemistry targets primary amines (e.g., the side chain of lysine or an N-terminus) to form a stable amide bond.[15] This method is relevant for benzimidazole scaffolds that have been functionalized with a primary amine.
Expertise & Causality: The NHS ester is a good leaving group, "activating" a carboxylate for nucleophilic attack by an amine. The reaction is typically performed in buffers at a slightly alkaline pH (e.g., pH 8.3-8.5) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[15][16]
Trustworthiness: The critical self-validating check for this method is managing the competing reaction: hydrolysis. In aqueous buffers, the NHS ester is susceptible to hydrolysis, which inactivates it for conjugation.[16] This competing reaction is highly dependent on pH and temperature. Therefore, reaction efficiency is a race between the desired aminolysis and the undesired hydrolysis, making precise control of conditions and reactant concentrations essential.[16]
Part 2: Head-to-Head Performance Data
Objective comparison requires quantitative data. The following tables summarize typical performance metrics for each chemistry, synthesized from multiple studies.
Table 1: General Performance Comparison of Ligation Chemistries
| Parameter | CuAAC (with Benzimidazole Ligand) | SPAAC (e.g., with DBCO) | NHS Ester Chemistry |
| Mechanism | Copper(I)-Catalyzed Cycloaddition | Strain-Promoted Cycloaddition | Nucleophilic Acyl Substitution |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide | NHS Ester + Primary Amine |
| Key Advantage | Very fast kinetics, high yields[7] | Bioorthogonal, no catalyst toxicity[10] | Targets common functional group |
| Key Limitation | Potential Cu(I) cytotoxicity[9] | Slower kinetics, potential off-target reactivity[4][14] | Competition with hydrolysis[16] |
| Typical Solvent | Aqueous buffers, organic co-solvents[7] | Aqueous buffers (e.g., PBS)[] | Aqueous buffers (pH 7.5-8.5)[15] |
| Typical Temp. | Room Temperature | Room Temperature | 4°C to Room Temperature |
Table 2: Quantitative Efficiency Data for Benzimidazole Functionalization
| Metric | CuAAC Protocol | SPAAC Protocol | NHS Ester Protocol |
| Catalyst Loading | 0.01–0.5 mol % Cu[7] | None | None |
| Reaction Time | Minutes to a few hours | 1-12 hours | 1-4 hours |
| Reported Yields | >90% (often quantitative)[7] | 70-95% | Variable (highly dependent on conditions) |
| Validation Method | LC-MS, NMR | LC-MS, Western Blot[14] | HPLC, Spectrophotometry |
| Key Reference | Rodionov, V. O., et al. (2007)[7] | Agard, N. J., et al. (2004)[10] | Hermanson, G. T. (2013) |
Note: Yields for NHS ester chemistry are highly variable and depend on substrate concentration, pH, and buffer composition due to the competing hydrolysis reaction.[16]
Part 3: Experimental Workflows & Protocols
Authoritative and reproducible science is built on detailed methodologies. The following sections provide step-by-step protocols and visual workflows for applying these chemistries to benzimidazole scaffolds.
Workflow Visualizations
The logical flow of each experimental procedure is depicted below using Graphviz diagrams.
Protocol 1: High-Efficiency CuAAC for Benzimidazole Scaffolds
This protocol is adapted from methodologies demonstrating high-yield synthesis of 1,2,3-triazole-linked benzimidazoles.
1. Reagent Preparation (Self-Validation Point):
-
Alkyne-Benzimidazole: Prepare a 10 mM stock solution of your N-propargylated benzimidazole derivative in anhydrous DMSO. Confirm the purity of this starting material (>95%) by LC-MS and NMR.
-
Azide Partner: Prepare a 10 mM stock solution of the aryl azide partner in DMSO.
-
Catalyst Solution: Prepare a fresh catalyst solution. For a 1 mL final reaction volume: mix 10 µL of 100 mM CuSO₄, 20 µL of 100 mM Sodium Ascorbate (freshly prepared), and optionally, 10 µL of 100 mM of a benzimidazole-based ligand like (BimC₄A)₃ for accelerated kinetics.[7]
2. Reaction Assembly: a. In a 1.5 mL microcentrifuge tube, add 100 µL of the 10 mM Alkyne-Benzimidazole stock (1 µmol, 1 eq). b. Add 100 µL of the 10 mM Azide Partner stock (1 µmol, 1 eq). c. Add 760 µL of reaction buffer (e.g., ethanol or a PBS/t-BuOH mixture). d. Vortex briefly to mix.
3. Reaction Initiation and Monitoring: a. Initiate the reaction by adding 40 µL of the prepared Catalyst Solution. b. Vortex immediately and allow the reaction to proceed at room temperature for 1-2 hours. c. Validation Checkpoint: At t=0 and t=60 min, take a 10 µL aliquot, dilute it 1:100 in 50% acetonitrile/water, and analyze via LC-MS. Monitor the disappearance of the benzimidazole starting material (m/z) and the appearance of the expected product (m/z). The reaction is complete when >95% of the starting material is consumed.
4. Purification and Analysis: a. Upon completion, the product can often be precipitated by adding water and collected by filtration, or extracted with an organic solvent like ethyl acetate. b. Dry the purified product under vacuum. c. Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry. Calculate the final isolated yield.
Protocol 2: Catalyst-Free SPAAC for Benzimidazole Scaffolds
This protocol provides a general procedure for a copper-free click reaction, ideal for sensitive substrates or biological applications.[]
1. Reagent Preparation:
-
Azide-Benzimidazole: Prepare a 10 mM stock solution of your azide-functionalized benzimidazole derivative in DMSO.
-
Strained Alkyne: Prepare a 10 mM stock solution of a strained alkyne (e.g., DBCO-amine) in DMSO.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
2. Reaction Assembly: a. In a microcentrifuge tube, combine 100 µL of the 10 mM Azide-Benzimidazole stock (1 µmol, 1 eq) with 800 µL of PBS. b. Add 100 µL of the 10 mM Strained Alkyne stock (1 µmol, 1 eq). c. Vortex gently to mix.
3. Reaction Monitoring (Self-Validation System): a. Incubate the reaction at room temperature. b. Validation Checkpoint: Monitor the reaction progress by LC-MS at intervals (e.g., 1, 2, 4, and 8 hours). The key to validation is kinetic analysis: plot the percentage of product formation over time to determine the reaction rate and time to completion. A parallel control reaction lacking the azide-benzimidazole should be run to check for any non-specific degradation of the strained alkyne.
4. Purification and Analysis: a. Once the reaction has reached completion (typically >90% conversion), purify the conjugate using reverse-phase HPLC. b. Final Validation: Characterize the purified product by mass spectrometry to confirm its identity and assess purity.
Protocol 3: Amine-Reactive Labeling via NHS Ester Chemistry
This protocol is for conjugating an NHS ester-activated molecule to a benzimidazole scaffold containing a primary amine.
1. Reagent and Buffer Preparation:
-
Amine-Benzimidazole: Dissolve the amine-functionalized benzimidazole in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a 10-20 mM stock solution. Causality: NHS esters readily hydrolyze in aqueous solutions; preparing this stock in anhydrous DMSO and using it immediately is critical to ensure its reactivity.[16]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
2. Reaction Assembly: a. To your Amine-Benzimidazole solution, add 1/10th volume of the 1 M Reaction Buffer to raise the pH to ~8.3. b. Immediately add a 10- to 20-fold molar excess of the NHS Ester stock solution. c. Incubate for 1 hour at room temperature or 2-4 hours at 4°C.
3. Quenching and Purification (Self-Validation Point): a. Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume any remaining NHS ester. b. Validation Checkpoint: Separate the labeled benzimidazole conjugate from unreacted NHS ester and byproducts using a desalting column or HPLC. Successful quenching and purification are essential for accurate downstream quantification and applications.
4. Analysis: a. Final Validation: Analyze the purified conjugate by HPLC to confirm purity and quantify the yield. Mass spectrometry will confirm the successful conjugation.
Conclusion and Recommendations
Validating the efficiency of a click reaction for your benzimidazole scaffold is a multi-step process grounded in rigorous experimental design and analysis.
-
For High-Throughput Synthesis and Material Science: CuAAC remains the method of choice due to its rapid kinetics and near-quantitative yields. The use of benzimidazole-based accelerating ligands can further enhance its performance, especially in aqueous media.[7]
-
For Bioconjugation and Live-Cell Applications: SPAAC is the superior method. Its bioorthogonality, stemming from the absence of a copper catalyst, is essential for preserving the integrity of biological systems.[10] Researchers must, however, validate against potential off-target reactions.[14]
-
As a Comparative Benchmark: NHS Ester chemistry provides a useful alternative for amine-functionalized scaffolds but requires stringent control over reaction conditions to mitigate the competing hydrolysis reaction, which can significantly impact yield and reproducibility.[16]
By understanding the causality behind each method and implementing the self-validating checkpoints within these protocols, researchers can confidently select and optimize the ideal conjugation strategy for their specific benzimidazole application, accelerating the path from discovery to innovation.
References
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
Zeng, D., et al. (2011). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Molecules. Retrieved from [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved from [Link]
-
Kudinova, M. A., et al. (2008). Comparative experimental pharmacokinetics of benzimidazole derivatives. Bulletin of Experimental Biology and Medicine. Retrieved from [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Retrieved from [Link]
-
Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Nguyen, T. L. (2016). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Li, Z., et al. (2010). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. Bioconjugate Chemistry. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research. Retrieved from [Link]
-
Patel, M. (2025). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2025). Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. Retrieved from [Link]
-
Wang, Y., et al. (2015). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Retrieved from [Link]
-
Bakherad, M., et al. (2019). (PDF) Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. Heterocyclic Communications. Retrieved from [Link]
-
Wegner, K. D., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]
-
Angeli, A., et al. (2014). Click chemistry and triazole based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Al-Mahadeen, M. M. (2024). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]
-
Yan, W., & Stevenson, K. J. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]
Sources
- 1. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Properties of 5-Ethynyl-1-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzimidazole Core
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties.[1][2] The introduction of an ethynyl group at the 5-position and a methyl group at the N1-position of the benzimidazole core is anticipated to significantly modulate its electronic and, consequently, its spectroscopic characteristics. The ethynyl moiety, a rigid and linear functional group, can extend the π-conjugation of the aromatic system, potentially leading to red-shifted absorption and emission spectra. Furthermore, the triple bond offers a versatile handle for further chemical modifications through click chemistry, enabling the development of novel probes and drug conjugates. The N-methylation prevents NH-tautomerism, which simplifies NMR spectra and can influence the molecule's photophysical behavior.[2][3]
This guide will delve into the key spectroscopic techniques used to characterize these derivatives: UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. We will explore the theoretical underpinnings of these techniques and provide practical, field-proven experimental protocols. By comparing the spectroscopic data of various substituted benzimidazoles, we aim to provide a predictive tool for researchers working with 5-Ethynyl-1-methyl-1H-benzo[d]imidazole derivatives.
I. UV-Visible Absorption and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of conjugated systems like benzimidazole derivatives.[1][4][5] The absorption of UV or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while fluorescence is the emission of light upon the relaxation of the electron back to the ground state. The wavelengths of maximum absorption (λmax) and emission (λem), as well as the fluorescence quantum yield (ΦF), are highly sensitive to the molecular structure and the solvent environment.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the benzimidazole derivative in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or DMSO) at a concentration of 1 mM.
-
For UV-Vis measurements, dilute the stock solution to a final concentration of 10 µM.
-
For fluorescence measurements, further dilute the stock solution to a concentration range of 1-10 µM to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 200 to 600 nm.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength + 10 nm to 700 nm.
-
Determine the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample can be calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Comparative Spectroscopic Data of Benzimidazole Derivatives
The following table summarizes the photophysical properties of various benzimidazole derivatives, which can be used to predict the behavior of this compound derivatives. The introduction of electron-donating or -withdrawing groups, as well as the extension of the π-system, significantly impacts the absorption and emission characteristics.
| Compound | Solvent | λmax (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 1H-benzimidazole | Acetonitrile | ~270, ~278 | ~285 | Not reported | [5] |
| 2-(p-tolyl)-1H-benzo[d]imidazole | Aqueous system | 303 | 350 | Not reported | [4] |
| A-B (a benzimidazole derivative probe) | Aqueous system | 265 | 357 | 0.69 | [4] |
| Ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Various | 330-335 | Dual emission | Not reported | [6] |
| Benzimidazole derivatives (general) | MeCN | Not specified | Not specified | 0.41–0.83 | [6] |
| Benzimidazole derivatives (general) | CH2Cl2 | Not specified | Not specified | 0.48–0.96 | [6] |
Note: "A-B" is a specific derivative mentioned in the reference for cysteine detection.
Based on this data, it is plausible to predict that this compound will exhibit absorption maxima in the range of 280-320 nm due to the extended conjugation provided by the ethynyl group. The fluorescence emission is expected to be in the range of 350-450 nm, with a potentially high quantum yield, making it a promising candidate for fluorescent applications.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
1H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence to obtain singlets for all carbon atoms.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
Process the data similarly to the 1H NMR spectrum.
-
Predicted NMR Spectral Features of this compound
Based on the known chemical shifts of benzimidazole and related structures, the following spectral features can be anticipated:
-
1H NMR:
-
A singlet for the N-methyl protons around 3.5-4.0 ppm.[7]
-
A singlet for the acetylenic proton around 3.0-3.5 ppm.
-
Aromatic protons on the benzimidazole ring will appear as multiplets or distinct doublets and singlets in the range of 7.0-8.0 ppm. The specific pattern will depend on the coupling between the protons at positions 4, 6, and 7.
-
The C2-H proton will likely be a singlet around 8.0-8.5 ppm.
-
-
13C NMR:
Comparative 13C NMR Data for Benzimidazole Derivatives
The following table provides representative 13C NMR chemical shifts for substituted benzimidazoles, which can aid in the assignment of the target molecule's spectrum.
| Carbon Position | 2-(4-Fluorobenzyl)-1-methyl-1H-benzo[d]imidazole (in CDCl3)[7] | 2-Aryl-1,3-dimethylbenzimidazolines (general)[8] |
| C2 | 152.9 | Downfield shift of ipso-carbon |
| C4/C7 | 109.0, 119.2 | - |
| C5/C6 | 121.9, 122.3 | - |
| C3a/C7a | 135.8, 142.2 | - |
| N-CH3 | 29.8 | ~33.9 |
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
For solutions, use a liquid cell with windows transparent to IR radiation.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned from 4000 to 400 cm-1.
-
A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
-
Key IR Absorption Bands for this compound
The IR spectrum of the target molecule is expected to show characteristic absorption bands for the following functional groups:
-
C≡C-H stretch: A sharp, weak to medium band around 3300 cm-1.
-
C≡C stretch: A weak band in the region of 2100-2260 cm-1.
-
Aromatic C-H stretch: Bands above 3000 cm-1.
-
C=N and C=C stretch: Strong to medium bands in the 1450-1620 cm-1 region.[7][9]
-
Aromatic C-H out-of-plane bending: Bands in the 700-900 cm-1 region, which can provide information about the substitution pattern of the benzene ring.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams have been generated.
Figure 1. General molecular structure and a typical workflow for the spectroscopic characterization of novel benzimidazole derivatives.
Figure 2. Conceptual diagram illustrating the influence of different types of substituents on the absorption, emission, and fluorescence quantum yield (ΦF) of the benzimidazole core.
Conclusion
This guide provides a comprehensive overview of the key spectroscopic properties of this compound derivatives, drawing on comparative data from closely related benzimidazole compounds. The experimental protocols and predictive data presented herein are intended to empower researchers in their efforts to synthesize, characterize, and utilize this promising class of molecules. The unique combination of the benzimidazole core with an N-methyl and a C5-ethynyl substituent offers exciting possibilities for the development of novel fluorescent probes, bioactive agents, and advanced materials. A thorough understanding of their spectroscopic behavior is paramount to unlocking their full potential.
References
- Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC. (n.d.).
- UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (2023). J MOL STRUCT.
- The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF - ResearchGate. (n.d.).
- Suman GR Phd Application Scientist at HORIBA - ResearchGate. (n.d.).
- Synthesis of some fluorescent benzimidazole derivatives using cobalt(ii) hydroxide as highly efficient catalyst – spectral and physico-chemical studies and ESIPT process† | chem960.com. (n.d.).
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC. (2021).
- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025).
- The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules - Semantic Scholar. (n.d.).
- 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine - MDPI. (n.d.).
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008). HETEROCYCLES, 78(2).
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
